molecular formula C21H23N3O3S B2562643 N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950345-53-6

N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2562643
CAS No.: 950345-53-6
M. Wt: 397.49
InChI Key: YRIRYKBPXQHYPS-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core with a cycloheptane ring system. The structure includes a propanamide linker and a 3-methoxyphenyl substituent, which likely modulates its pharmacological and physicochemical properties.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-27-14-7-5-6-13(12-14)22-18(25)11-10-17-23-20(26)19-15-8-3-2-4-9-16(15)28-21(19)24-17/h5-7,12H,2-4,8-11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIRYKBPXQHYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound with potential pharmacological applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound features a thieno[2,3-d]pyrimidine core attached to a methoxyphenyl group and a propanamide moiety. Its structural complexity may contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of similar thieno-pyrimidine compounds exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds with similar frameworks have shown effectiveness against pathogens like Xanthomonas axonopodis and Fusarium solani .
  • Anticancer Potential
    • Research on related compounds has demonstrated cytotoxic effects against several cancer cell lines. For example, thieno-pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in lung (A549), breast (MCF-7), and colon (HCT-116) cancer models using the MTT assay . While specific data on this compound is limited, the structural similarities suggest potential anticancer activity.
  • Enzyme Inhibition
    • Some thieno-pyrimidine derivatives have been explored as inhibitors of key enzymes such as α-glucosidase. These compounds demonstrated varying degrees of inhibition depending on their substituents . The presence of methoxy and other functional groups may enhance or modulate enzyme interactions.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of structurally similar compounds:

Study 1: Antimicrobial Activity

A study synthesized various piperidine derivatives and evaluated their antimicrobial efficacy. Compounds with thieno-pyrimidine frameworks exhibited significant activity against both bacterial and fungal strains. The results indicated that modifications in the substituents could enhance antimicrobial potency .

Study 2: Anticancer Evaluation

In another study assessing the anticancer properties of thieno-pyrimidine derivatives, compounds were tested for cytotoxicity against multiple cancer cell lines. The results indicated that specific substitutions led to improved activity against tumor cells compared to standard chemotherapeutics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
Thieno-Pyrimidine Derivative AAntimicrobialXanthomonas axonopodis25 µg/mL
Thieno-Pyrimidine Derivative BAnticancerMCF-7 (Breast Cancer)30 µM
Thieno-Pyrimidine Derivative CEnzyme Inhibitionα-glucosidase15 µM

Comparison with Similar Compounds

Antimicrobial Activity ():

  • Substituted 5,6,7,8-tetrahydro-benzo[...]pyrimidin-4-one derivatives (e.g., compounds 4 , 6 , 10 ) showed potent activity against E. coli, S. aureus, and C. albicans.
  • Tetrazolyl derivatives exhibited enhanced efficacy, suggesting that electron-withdrawing groups improve antimicrobial potency .

Cytotoxicity ():

  • 2-(5-Tert-butylisoxazol-3-ylamino)-N′-(tetrahydrobenzo[...]pyrimidin-4-yl)acetohydrazide demonstrated selective cytotoxicity, likely due to the isoxazole moiety’s ability to disrupt kinase signaling .

Structural Implications for the Target Compound:

The 3-methoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in other methoxy-substituted aromatics (e.g., ’s 4-hydroxyphenyl derivative) .

Key Research Findings and Trends

Substituent Effects :

  • Methoxy groups () improve solubility and bioavailability compared to halogenated analogs () .
  • Sulfanyl linkages () enhance binding to cysteine-rich targets, such as kinases or proteases .

Therapeutic Potential: Thieno[2,3-d]pyrimidines with propanamide linkers (e.g., target compound) are under exploration for kinase inhibition, similar to pyrazolo[3,4-d]pyrimidines () .

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